molecular formula C16H20N4O B2851265 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide CAS No. 1797082-29-1

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide

Cat. No.: B2851265
CAS No.: 1797082-29-1
M. Wt: 284.363
InChI Key: XFEFGGXBMJIRGX-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide is a synthetic organic compound Its molecular structure features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a methyl group at the 6-position, linked through a methylene bridge to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can be achieved through a multi-step process. One of the common synthetic routes involves the condensation of 2-chloro-6-methylpyrimidine with N,N-dimethylamine to form 2-(dimethylamino)-6-methylpyrimidine. This intermediate can then undergo a nucleophilic substitution reaction with benzylamine, followed by the introduction of the acetamide group through an amide formation reaction using phenylacetyl chloride under appropriate conditions. The reaction conditions typically involve the use of a suitable solvent such as dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to increase yield and efficiency. This method allows for better control of reaction parameters and scalability. Industrial processes might also incorporate automated systems for reagent addition, reaction monitoring, and product isolation to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can undergo various chemical reactions including:

  • Oxidation: Potential oxidation at the methyl or phenyl groups.

  • Reduction: Reductive amination or reduction of the carbonyl group in the acetamide moiety.

  • Substitution: Nucleophilic or electrophilic substitution at the pyrimidine ring or phenyl group.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Halides (e.g., Cl-, Br-), organometallic reagents (e.g., Grignard reagents), acids, or bases.

Major Products Formed:

  • Oxidation may yield compounds with hydroxyl or carboxyl groups.

  • Reduction can lead to amines or alcohols.

  • Substitution reactions can introduce various functional groups depending on the reagents used.

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide has several applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing complex molecules in medicinal chemistry and organic synthesis.

  • Biology: Investigated for its potential as a pharmacophore in drug discovery, especially for targeting specific biological pathways or receptors.

  • Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

  • Industry: Utilized in the development of materials with specific properties, such as polymers or coatings with enhanced chemical resistance or functionality.

Comparison with Similar Compounds

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can be compared with similar compounds such as:

  • N-(2-(dimethylamino)pyrimidin-4-yl)-2-phenylacetamide: Lacks the methyl group at the 6-position.

  • N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylpropanamide: Has an additional methyl group in the acetamide moiety.

  • N-(2-(methylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide: Features a methylamino group instead of dimethylamino.

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring and its potential to interact with a diverse range of biological targets, which can be tailored for specific applications in research and industry.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12-9-14(19-16(18-12)20(2)3)11-17-15(21)10-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEFGGXBMJIRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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